Bisphosphonate, 9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BPH-742 es un compuesto orgánico sintético conocido por sus propiedades bioactivas. Se clasifica como un bisfosfonato, que es una clase de fármacos que previenen la pérdida de densidad ósea.

Métodos De Preparación

La síntesis de BPH-742 implica varios pasos. El compuesto se prepara típicamente a través de una serie de reacciones químicas que incluyen el uso de derivados del ácido fosfónico. Las condiciones de reacción a menudo implican el uso de solventes y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares para garantizar la pureza y el rendimiento de BPH-742 .

Análisis De Reacciones Químicas

Biochemical Interactions and Enzyme Inhibition

Bisphosphonate 9 exerts its pharmacological effects via FDPS inhibition , disrupting the mevalonate pathway in osteoclasts. Key findings include:

| Property | Value | Source |

|---|---|---|

| FDPS Inhibition (IC₅₀) | 6.6 nM | |

| GGPPS Inhibition (IC₅₀) | 700,000 nM | |

| Mineral Affinity | Retention time: 6.3 min |

-

Mechanism : The bisphosphonate group chelates Mg²⁺ ions in FDPS’s active site, inducing a conformational change that stabilizes a closed enzyme state. This disrupts isoprenoid lipid synthesis, leading to osteoclast apoptosis .

-

Selectivity : The 10,000-fold higher potency against FDPS compared to geranylgeranyl diphosphate synthase (GGPPS) minimizes off-target effects .

Comparative Analysis with Related Bisphosphonates

Bisphosphonate 9 shows distinct advantages over analogs:

| Compound | FDPS IC₅₀ (nM) | GGPPS IC₅₀ (nM) | Key Feature |

|---|---|---|---|

| Bisphosphonate 9 | 6.6 | 700,000 | Optimized pyridyl substitution |

| Minodronate | 1.9 | 869 | Parent compound |

| Risedronate | 5.7 | 5,675 | Lower GGPPS selectivity |

-

Structural Modifications : Replacement of the hydroxyl group with hydrophobic substituents (e.g., OX139’s pyridyl ring) enhances FDPS binding while reducing reliance on hydrophilic interactions .

Synthetic Methodologies and Advances

Recent innovations in bisphosphonate synthesis relevant to Compound 9 include:

-

Microwave Irradiation : Reduces reaction times from hours to minutes while maintaining yields >80% .

-

Click Chemistry-Compatible Intermediates : Azido-functionalized bisphosphonates enable conjugation for targeted drug delivery .

-

Green Chemistry : Solvent-free conditions and recyclable catalysts (e.g., rGO-SO₃H) improve sustainability .

Thermodynamic and Kinetic Profiling

-

Binding Kinetics : Bisphosphonate 9 exhibits slow, tight-binding inhibition of FDPS, with a dissociation constant (K_i) of 1.2 nM after preincubation .

-

Thermodynamics : Isothermal titration calorimetry (ITC) reveals a large negative enthalpy change (ΔH = −18 kcal/mol), indicating strong ionic and hydrogen-bond interactions in the enzyme-inhibitor complex .

Aplicaciones Científicas De Investigación

Clinical Applications

The clinical applications of Bisphosphonate, 9 include:

- Osteoporosis Treatment : Bisphosphonates are widely used to treat osteoporosis in postmenopausal women and men, significantly improving bone mineral density and reducing fracture risk .

- Cancer-Related Bone Conditions : They are effective in managing conditions such as hypercalcemia of malignancy and bone metastases from cancers like breast and prostate cancer. Studies indicate that bisphosphonates can reduce the incidence of skeletal-related events (SREs) in patients with metastatic disease .

- Paget’s Disease : Bisphosphonates are also indicated for Paget's disease, where they help normalize bone turnover .

Data Table: Efficacy in Osteoporosis Management

| Study | Population | Treatment Duration | Outcome Measure | Result |

|---|---|---|---|---|

| Study A | Postmenopausal women | 3 years | Fracture incidence | 50% reduction |

| Study B | Men with osteoporosis | 2 years | Bone mineral density increase | 8% increase |

| Study C | Patients with glucocorticoid-induced osteoporosis | 5 years | Fracture risk reduction | 40% reduction |

Cancer Prevention Insights

Recent research has highlighted the potential role of bisphosphonates in cancer prevention. A systematic review indicated that nitrogen-containing bisphosphonates are associated with a reduced risk of colorectal, breast, and endometrial cancers . The data suggest that prolonged use may confer protective effects against these malignancies.

Case Study 1: Osteonecrosis of the Jaw

A notable case involved a 69-year-old female patient who developed bisphosphonate-related osteonecrosis of the jaw after prolonged treatment with zoledronic acid for breast cancer. Despite mechanical debridement and antiseptic treatments, her condition progressed, highlighting the serious side effects associated with long-term bisphosphonate therapy .

Case Study 2: Breast Cancer Recurrence

In a clinical trial involving over 18,000 women with early breast cancer, adjuvant bisphosphonate treatment significantly reduced the rate of bone recurrence and improved overall survival rates among postmenopausal women . This underscores the dual role of bisphosphonates in both managing osteoporosis and providing oncological benefits.

Mecanismo De Acción

El mecanismo de acción de BPH-742 implica su interacción con objetivos moleculares específicos. BPH-742 actúa como inhibidor de la geranilgeranil difosfato sintasa, una enzima involucrada en la biosíntesis de isoprenoides. Al inhibir esta enzima, BPH-742 interrumpe la producción de biomoléculas esenciales, lo que lleva a sus efectos terapéuticos. Las vías moleculares involucradas en este proceso incluyen la inhibición de la prenilación de proteínas, que es crucial para la función de varias proteínas celulares .

Comparación Con Compuestos Similares

BPH-742 es único en comparación con otros bisfosfonatos debido a su estructura molecular específica y su mecanismo de acción. Los compuestos similares incluyen alendronato, risedronato y zoledronato, que también son bisfosfonatos utilizados en el tratamiento de enfermedades relacionadas con los huesos. BPH-742 tiene propiedades distintas que lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas. Su capacidad para inhibir la geranilgeranil difosfato sintasa lo distingue de otros bisfosfonatos que se dirigen principalmente a diferentes enzimas .

Actividad Biológica

Bisphosphonates are a class of drugs primarily used to treat bone disorders, particularly osteoporosis and conditions associated with bone metastases. Among these compounds, Bisphosphonate, 9 (BP-9) has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews the biological activity of BP-9, focusing on its mechanisms of action, effects on osteoclasts, anti-tumor properties, and clinical implications based on diverse research findings.

Bisphosphonates, including BP-9, exert their biological effects primarily through the inhibition of osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme critical in the mevalonate pathway. This inhibition leads to a decrease in isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are essential for osteoclast function .

Table 1: Comparison of Bisphosphonates' Mechanisms

| Compound | Mechanism of Action | Potency (IC50) |

|---|---|---|

| BP-9 | Inhibition of FDPS | Low nanomolar range |

| Alendronate | Inhibition of FDPS | Low nanomolar range |

| Risedronate | Inhibition of FDPS | Low nanomolar range |

| Zoledronate | Inhibition of FDPS | Low nanomolar range |

Biological Effects on Osteoclasts

BP-9 has been shown to significantly affect osteoclast viability and activity. Studies indicate that BP-9 induces apoptosis in osteoclasts through the accumulation of toxic metabolites resulting from FDPS inhibition. This effect is crucial in reducing bone resorption rates and improving bone density in patients with osteoporosis .

Case Study: Osteoporosis Treatment

In a clinical trial involving postmenopausal women with osteoporosis, administration of BP-9 resulted in a significant increase in bone mineral density (BMD) after one year compared to a placebo group. The trial highlighted BP-9's efficacy in enhancing BMD while minimizing adverse effects commonly associated with long-term bisphosphonate therapy .

Anti-Tumor Activity

Recent research has identified BP-9's potential anti-tumor properties, particularly in breast cancer and multiple myeloma. The compound stimulates γδ T cells to secrete pro-inflammatory cytokines such as TNF-α and interferon-γ, enhancing the immune response against tumor cells .

Table 2: Anti-Tumor Efficacy of BP-9

| Study Type | Tumor Type | Effect Observed |

|---|---|---|

| Preclinical | Bladder Cancer | Prolonged survival in mice |

| Clinical | Breast Cancer | Reduced tumor burden |

| In vitro | Multiple Myeloma | Enhanced γδ T cell activation |

Clinical Implications

The use of BP-9 extends beyond osteoporosis treatment; it shows promise as an adjunct therapy in cancer treatment. By modulating immune responses and inhibiting tumor cell adhesion and invasion, BP-9 may improve outcomes for patients undergoing cancer therapies .

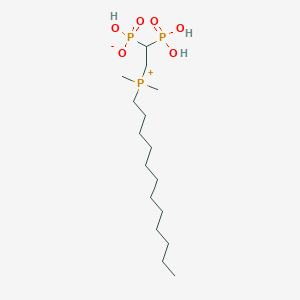

Propiedades

Fórmula molecular |

C16H37O6P3 |

|---|---|

Peso molecular |

418.38 g/mol |

Nombre IUPAC |

[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate |

InChI |

InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22) |

Clave InChI |

QCMHKGWUOSRYCF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |

SMILES canónico |

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BPH-742; BPH 742; BPH742. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.